2-Tert-butyl-5-hydroxy-N-methylbenzamide
Description
2-Tert-butyl-5-hydroxy-N-methylbenzamide is a benzamide derivative characterized by a tert-butyl group at the ortho position (C2), a hydroxyl group at the para position (C5), and an N-methyl substitution on the amide nitrogen. This compound combines steric bulk (tert-butyl), hydrogen-bonding capacity (hydroxy), and moderate lipophilicity (N-methyl), making it a structurally unique molecule.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-tert-butyl-5-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)10-6-5-8(14)7-9(10)11(15)13-4/h5-7,14H,1-4H3,(H,13,15) |
InChI Key |
VERSAZWXUSYGRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)O)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-hydroxy-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylbenzene and N-methylbenzamide.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Tert-butyl-5-hydroxy-N-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and amide moiety play crucial roles in its reactivity and interactions with other molecules. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
The tert-butyl group, hydroxy substitution, and N-methyl amide moiety collectively differentiate this compound from other benzamide derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Impact of Substituents on Physicochemical Properties
- Tert-butyl Group: Increases lipophilicity and steric bulk, reducing solubility in aqueous media but improving membrane permeability. This is evident in analogs like 2-Amino-N-tert-butyl-5-methylbenzamide, where the tert-butyl group enhances crystallinity and stability .
- Hydroxy Group : Introduces hydrogen-bonding capacity, improving interactions with biological targets (e.g., enzymes or receptors). For example, 5-Chloro-2-hydroxy-N-(5-methylthiazol-2-yl)benzamide shows enhanced antimicrobial activity due to its hydroxy and thiazole groups .
- N-Methyl Substitution: Reduces hydrogen-bond donor capacity compared to primary amides but increases metabolic stability. This is observed in N-methylated benzamides like 2-Bromo-N-methyl-5-fluorobenzamide, which exhibit prolonged half-lives in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
